![molecular formula C11H13FN2O B1644205 N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide CAS No. 926258-62-0](/img/structure/B1644205.png)
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide
Overview
Description
“N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” is a chemical compound with the molecular formula C11H13FN2O . It belongs to the class of organic compounds known as aryl amines .
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” consists of a cyclobutane ring attached to a carboxamide group and a 4-fluorophenyl group with an amino substituent . The molecular weight of the compound is 208.23 .Physical And Chemical Properties Analysis
“N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide” has a molecular weight of 208.23 . Unfortunately, other physical and chemical properties such as boiling point, solubility, and stability are not available in the resources I have .Scientific Research Applications
Synthesis and Characterization
Research in this area involves the synthesis and comprehensive characterization of cyclobutane-containing compounds, highlighting their potential as research chemicals or therapeutic agents. For example, the study on the synthesis and characterization of 3,5-AB-CHMFUPPYCA, a compound with a pyrazole ring structurally related to synthetic cannabinoids, underscores the importance of accurate compound identification and the potential pharmacological activities yet to be explored (McLaughlin et al., 2016).
Diagnostic Applications
Compounds similar to N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide have been evaluated for diagnostic applications, particularly in oncology. Trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) has shown promise in visualizing prostate cancer through PET imaging, indicating the potential utility of structurally related compounds in diagnosing and monitoring various cancers (Okudaira et al., 2011).
Therapeutic Potential
The exploration of the therapeutic potential of cyclobutane-containing compounds includes studies on their inhibitory activities against specific targets, suggesting avenues for the development of novel treatments. The design and synthesis of a monofluoro-substituted aromatic amino acid for conformationally restricted NMR labeling in peptides, for example, demonstrate the innovative applications of such compounds in biochemistry and drug design (Tkachenko et al., 2014).
Antitumor Activity
Research on the antitumor activity of cyclobutane-containing compounds has led to the identification of molecules with significant inhibitory effects on cancer cell proliferation, offering insights into the development of new anticancer agents. The synthesis and evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide highlight the potential of such compounds in cancer therapy (Hao et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGXRNOPFBCGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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